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Cat. No.: B15599907

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide detailed protocols for the covalent labeling of antibodies with
the BDP R6G fluorophore. BDP R6G is a bright and photostable borondipyrromethene dye with
excitation and emission spectra similar to Rhodamine 6G (R6G), making it a suitable candidate
for various fluorescence-based immunoassays.[1][2][3]

Two distinct methodologies are presented, contingent on the reactive group of the BDP R6G
derivative employed:

e Protocol 1: Labeling with BDP R6G NHS Ester. This is the recommended and most
straightforward method, targeting primary amines on the antibody.

e Protocol 2: Labeling with BDP R6G Amine Hydrochloride. This alternative method targets
carboxyl groups on the antibody and requires a two-step process with a crosslinking agent.

Fluorophore Properties: BDP R6G

A summary of the key spectral and physical properties of the BDP R6G fluorophore is provided
in the table below.
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Property Value

Excitation Maximum (Aex) 530 nm[2][4]

Emission Maximum (Aem) 548 nm[2][4]

Molar Extinction Coefficient (g) 76,000 L-mol~t-cm~1[2]
Fluorescence Quantum Yield (®) 0.96[2][5]

Correction Factor at 280 nm (CF2s0) 0.18[2][5]

Solubility Good in DMF, DMSO[5][6]

Protocol 1: Antibody Labeling with BDP R6G NHS
Ester (Recommended Method)

N-Hydroxysuccinimide (NHS) esters are amine-reactive reagents that form stable amide bonds
with primary amino groups, such as those on lysine residues of antibodies.[7] This method is
highly efficient and the most common approach for antibody conjugation.
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Caption: Workflow for antibody labeling with BDP R6G NHS Ester.

Materials
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e Antibody to be labeled (in an amine-free buffer, e.g., PBS)

e BDP R6G NHS Ester

e Anhydrous Dimethylsulfoxide (DMSO)

e Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[7]

e Quenching Buffer (optional): 1 M Tris-HCI, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[8]

 Purification System: Size-exclusion chromatography column (e.g., PD-10 desalting column)
or dialysis equipment (10K MWCO)[9]

Experimental Protocol

e Antibody Preparation:

o If the antibody solution contains primary amines (e.g., Tris or glycine) or stabilizing
proteins (e.g., BSA), it must be purified.[10][11]

o Exchange the antibody into the Reaction Buffer.
o Adjust the antibody concentration to a minimum of 2 mg/mL for optimal labeling.[8]
e Dye Preparation:

o Allow the vial of BDP R6G NHS Ester to equilibrate to room temperature before opening to
prevent moisture condensation.[11]

o Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should
be prepared fresh and used immediately, as NHS esters are moisture-sensitive.[8][11]

e Conjugation Reaction:

o Atypical starting point is a 10- to 20-fold molar excess of the dye to the antibody.[9] This
ratio may need to be optimized for each specific antibody.

o While gently stirring, add the calculated volume of the dye stock solution to the antibody
solution.
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o Incubate the reaction for 1 hour at room temperature, protected from light.[8]

o Purification:

o Separate the labeled antibody from the unreacted dye using a size-exclusion
chromatography column or by dialysis against PBS.[9] The labeled antibody will be
colored and will elute first from the column.

Characterization

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody,
can be determined spectrophotometrically.

o Measure the absorbance of the purified conjugate at 280 nm (Azso) and 530 nm (As3o).
o Calculate the antibody concentration:
o Ab Concentration (M) = [Azso - (As3zo X CF280)] / €_Ab

o Where CFzso is the correction factor for the dye at 280 nm (0.18 for BDP R6G) and €_Ab is
the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M~*cm~1 for IgG).

[51[9]
o Calculate the dye concentration:
o Dye Concentration (M) = As3o / €_Dye

o Where £_Dye is the molar extinction coefficient of BDP R6G at 530 nm (76,000 M~cm™1).
[2]

e Calculate the DOL:

o DOL = Dye Concentration (M) / Ab Concentration (M)
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Parameter Recommended Value

Antibody Concentration =2 mg/mL

Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3-8.5
Dye:Antibody Molar Ratio 10:1 to 20:1 (to be optimized)
Incubation Time 1 hour at room temperature
Incubation Conditions Gentle stirring, protected from light

Protocol 2: Antibody Labeling with BDP R6G Amine
Hydrochloride (Alternative Method)

This protocol is for labeling antibodies using BDP R6G amine hydrochloride, which contains a
primary amine.[5][12] This method requires the activation of the antibody's carboxyl groups (on
aspartic and glutamic acid residues) using a carbodiimide crosslinker, such as EDC (1-Ethyl-3-
(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysulfosuccinimide (Sulfo-
NHS) to form a more stable amine-reactive intermediate.[13][14]

Note: This two-step method is more complex than the NHS ester method and requires careful

optimization to avoid antibody polymerization.[10][14]
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Caption: Workflow for two-step EDC/Sulfo-NHS antibody labeling.

Materials
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e Antibody to be labeled

« BDP R6G Amine Hydrochloride

o EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
e Sulfo-NHS (N-hydroxysulfosuccinimide)

 Activation Buffer: 50 mM MES, pH 6.0[14]

e Coupling Buffer: PBS, pH 7.2-8.5[14]

e Quenching Solution: Ethanolamine or Tris[14]

 Purification System: As described in Protocol 1

Experimental Protocol

e Antibody Preparation:
o Exchange the antibody into the Activation Buffer.
 Activation of Antibody:

o Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before
use.[14]

o Add EDC and Sulfo-NHS to the antibody solution. The optimal concentrations need to be
determined empirically.

o Incubate for 15-30 minutes at room temperature with gentle mixing.[14]
» Removal of Excess Crosslinkers:

o Immediately remove excess and hydrolyzed crosslinkers by passing the activated
antibody through a desalting column equilibrated with Coupling Buffer.

e Conjugation Reaction:
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o Dissolve the BDP R6G amine hydrochloride in the Coupling Buffer.
o Immediately add the amine-containing dye to the activated antibody solution.

o Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[14]

¢ Quenching and Purification:
o Add the Quenching Solution to stop the reaction.

o Purify the conjugate as described in Protocol 1 to remove unreacted dye and byproducts.

Characterization

The Degree of Labeling can be determined using the same spectrophotometric method
described in Protocol 1.

Parameter Recommended Value

Activation Buffer 50 mM MES, pH 6.0

Coupling Buffer PBS, pH 7.2-8.5

Activation Time 15-30 minutes at room temperature
Conjugation Time 2-4 hours at RT or overnight at 4°C

] ) Optimization of EDC/Sulfo-NHS concentrations
Key Consideration S
is critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. lumiprobe.com [lumiprobe.com]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15599907?utm_src=pdf-body
https://www.echobiosystems.com/blog/general-protocol-for-coupling-biomolecules-to-carboxylate-particles-using-edcsulfo-nhs.html
https://www.benchchem.com/product/b15599907?utm_src=pdf-custom-synthesis
https://www.lumiprobe.com/t/fluorophores/bdp-r6g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. lumiprobe.com [lumiprobe.com]

. probes.bocsci.com [probes.bocsci.com]

2
3
e 4. BDP-R6G amine | CAS#: 2183473-05-2 | fluorophore | InvivoChem [invivochem.com]
5. BDP R6G amine (A270099) | Antibodies.com [antibodies.com]

6. BDP R6G NHS ester (A270105) | Antibodies.com [antibodies.com]

7. lumiprobe.com [lumiprobe.com]

» 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW
[thermofisher.com]

e 9. benchchem.com [benchchem.com]
e 10. bidmc.org [bidmc.org]

e 11. furthlab.xyz [furthlab.xyz]

e 12. lumiprobe.com [lumiprobe.com]

e 13. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of
conjugation kinetics in microfluidic channels and characterization of chemical over-exposure
in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

e 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-
NHS [echobiosystems.com]

 To cite this document: BenchChem. [Application Notes and Protocols for Antibody Labeling
with BDP R6G]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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